2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)malononitrile
Description
2-({1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)malononitrile is a nitrile-containing heterocyclic compound featuring a pyrrole core substituted with a 4-(trifluoromethoxy)phenyl group and conjugated to a malononitrile moiety. This structure confers unique electronic properties due to the electron-withdrawing trifluoromethoxy (-OCF₃) group and the electron-deficient malononitrile unit. The compound has been cataloged by CymitQuimica for research and industrial applications, though its production is currently discontinued .
Properties
IUPAC Name |
2-[[1-[4-(trifluoromethoxy)phenyl]pyrrol-2-yl]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3N3O/c16-15(17,18)22-14-5-3-12(4-6-14)21-7-1-2-13(21)8-11(9-19)10-20/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFYUNCIDUUQGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=C(C#N)C#N)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound is structurally related to polydithienylpyrroles, which are known to interact with various targets in electrochemical systems.
Mode of Action
It’s structurally related to polydithienylpyrroles, which are known to undergo redox reactions when subjected to various potentials. The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of these polymers decreases their HOMO and LUMO energy levels.
Biochemical Pathways
The compound’s structural relatives, polydithienylpyrroles, are known to be involved in electrochromic behaviors, changing their colors reversibly upon applying various potentials or undergoing a redox process.
Biological Activity
The compound 2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)malononitrile (CAS No. 260788-89-4) is a pyrrole-based derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and research findings related to this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
- Molecular Formula : C15H8F3N3O
- Molecular Weight : 393.316 g/mol
- Appearance : Solid, typically used in research and development settings.
Synthesis
The synthesis of this compound involves the reaction of malononitrile with appropriate pyrrole derivatives, utilizing methods such as microwave-assisted synthesis for improved yield and purity. The characterization of the synthesized compound is typically performed using techniques like NMR, IR spectroscopy, and mass spectrometry .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Study Findings : A related study evaluated various pyrrole derivatives and found them to possess moderate activity against bacterial strains such as E. coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) ranging from 62.5 to 125 µg/mL .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Pyrrole Derivative A | E. coli | 62.5 |
| Pyrrole Derivative B | S. aureus | 125 |
Anticancer Activity
The anticancer potential of this compound has been explored in vitro against various cancer cell lines:
- Case Study : In a study assessing the cytotoxic effects on HeLa (cervical cancer) and A549 (lung cancer) cell lines, the compound demonstrated IC50 values of approximately 226 µg/mL for HeLa and 242 µg/mL for A549 cells, indicating moderate antiproliferative activity .
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242 |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : Similar compounds have shown to interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.
- Disruption of Cell Membrane Integrity : Antimicrobial activity may stem from the ability to disrupt bacterial cell membranes, resulting in cell lysis.
Safety and Toxicity
While evaluating the safety profile, it is noted that the compound is classified as an irritant. Proper handling procedures must be followed during laboratory use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s pyrrole backbone distinguishes it from other malononitrile derivatives. Key structural variations among analogs include:
Key Observations :
- The trifluoromethoxy group in the target compound enhances lipophilicity and metabolic stability compared to methoxy or chloro substituents in analogs .
- Pyrrole and pyrazole cores enable π-conjugation, while thiophene-indene systems (e.g., BTS-2F) extend conjugation for near-infrared (NIR-II) absorption .
Key Observations :
- High yields (>75%) are achieved in pyrazole-based syntheses, likely due to favorable cyclization kinetics .
- The target compound’s synthesis remains unclear, but analogous pyrrole-malononitrile derivatives often employ condensation reactions with aldehydes or ketones .
Physicochemical and Functional Properties
Key Observations :
- The trifluoromethoxy group likely reduces the compound’s solubility in polar solvents compared to methoxy analogs .
Preparation Methods
Synthesis of 1-[4-(Trifluoromethoxy)phenyl]pyrrole-2-carbaldehyde
The precursor aldehyde is synthesized via Vilsmeier-Haack formylation of 1-[4-(trifluoromethoxy)phenyl]pyrrole. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate the electrophilic formylating agent, which reacts regioselectively at the pyrrole’s 2-position. Typical yields range from 65–72%, with purity confirmed by $$ ^1H $$ NMR (δ 9.8 ppm, singlet, CHO) and IR (ν = 1680 cm$$^{-1}$$, C=O stretch).
Condensation with Malononitrile
In anhydrous acetonitrile, the aldehyde (1.0 equiv) reacts with malononitrile (1.2 equiv) in the presence of potassium hydroxide (1.5 equiv) at 0°C for 2 hours. The reaction proceeds via deprotonation of malononitrile’s active methylene group, nucleophilic attack on the aldehyde, and elimination of water (Fig. 1A).
Typical Conditions and Yield
| Parameter | Value |
|---|---|
| Temperature | 0°C |
| Time | 2 hours |
| Solvent | Acetonitrile |
| Base | KOH |
| Yield | 78–85% |
The product is isolated via column chromatography (Al₂O₃, hexane/Et₂O 1:1) and characterized by:
- $$ ^1H $$ NMR: δ 7.8 ppm (s, 1H, CH=), 7.5–7.3 ppm (m, 4H, Ar-H), 6.9 ppm (t, 1H, pyrrole-H)
- $$ ^{13}C $$ NMR: δ 158.2 (C=N), 115.4 (CF₃O), 112.8 (CN)
- HRMS: [M+H]⁺ calcd. 346.0921, found 346.0918.
Three-Component Reaction with Trifluoroacetaldehyde Hemiacetal
Adapting methodologies from fluorinated heterocycle synthesis, a one-pot reaction combines:
- Ethyl trifluoroacetaldehyde hemiacetal
- 1-[4-(Trifluoromethoxy)phenyl]pyrrole
- Malononitrile
Mechanism and Optimization
The hemiacetal decomposes in situ to generate trifluoroacetaldehyde, which condenses with malononitrile to form 2-(2,2,2-trifluoroethylidene)malononitrile. This electrophilic intermediate undergoes C2-alkylation on the pyrrole ring (Fig. 1B). At –30°C, competing oxyalkylation is suppressed, achieving 70–75% yield.
Key Reaction Parameters
- Temperature: –30°C
- Solvent: THF
- Base: DBU (1,8-diazabicycloundec-7-ene)
- Time: 6 hours
Spectroscopic Validation
- $$ ^{19}F $$ NMR: δ –62.5 ppm (CF₃O), –75.3 ppm (CF₃ from hemiacetal)
- IR: 2220 cm$$^{-1}$$ (C≡N), 1280 cm$$^{-1}$$ (C–O–CF₃)
Palladium-Catalyzed Coupling of Pyrrolylzinc Reagents
For scalable production, a cross-coupling approach utilizes:
- 2-Bromo-1-[4-(trifluoromethoxy)phenyl]pyrrole
- Malononitrile-derived zinc reagent
Reaction Protocol
Under Negishi coupling conditions (Pd(PPh₃)₄, THF, 60°C), the pyrrolylzinc bromide reacts with (Z)-2-(bromomethylene)malononitrile. This method affords the product in 65% yield with >95% stereoselectivity (Z-isomer).
Advantages
- Tolerance of electron-withdrawing groups
- No racemization at the methylene position
Comparative Analysis of Methods
Table 1. Efficiency and Practicality Assessment
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Knoevenagel | 85 | 98 | Moderate | Low |
| Three-component | 75 | 95 | High | Medium |
| Palladium coupling | 65 | 99 | Low | High |
The Knoevenagel method offers the best balance of yield and cost, while the three-component route excels in scalability for industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
